molecular formula C17H24N2O3S B2821676 N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide CAS No. 899956-00-4

N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide

Cat. No.: B2821676
CAS No.: 899956-00-4
M. Wt: 336.45
InChI Key: XSSNTHCTCIYXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide is a sulfonamide-containing benzamide derivative characterized by a cyclohexenyl ethyl group attached to a sulfamoyl ethyl chain and a benzamide core.

Properties

IUPAC Name

N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c20-17(16-9-5-2-6-10-16)18-13-14-23(21,22)19-12-11-15-7-3-1-4-8-15/h2,5-7,9-10,19H,1,3-4,8,11-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSSNTHCTCIYXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNS(=O)(=O)CCNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps. One common method starts with the preparation of the cyclohexenyl ethylamine intermediate, which is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group. The final step involves the coupling of this intermediate with benzoyl chloride to form the benzamide moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The cyclohexene ring can be oxidized to form a cyclohexanone derivative.

    Reduction: The benzamide moiety can be reduced to form a benzylamine derivative.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzamides and sulfamides.

Scientific Research Applications

N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(N-(2-(cyclohex-1-en-1-yl)ethyl)sulfamoyl)ethyl)benzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The benzamide moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Sulfonamide/Benzamide Cores

N-Cyclohexyl-N-ethylbenzenesulfonamide ()
  • Structure : Features a cyclohexyl group directly bonded to a sulfonamide, lacking the benzamide and cyclohexenyl groups present in the target compound.
  • The absence of a benzamide core may limit its receptor-binding specificity compared to the target compound .
  • Physicochemical Properties : Crystallographic data indicate dihedral angles (40.29° and 37.91°) between phenyl and cyclohexyl rings, suggesting conformational flexibility. This contrasts with the target compound’s rigid cyclohexenyl ethyl chain, which may restrict rotational freedom .
N-{3-[(Aryl-1-sulfonyl)imino]-5-methyl-6-oxocyclohexa-1,4-diene-1-yl}benzamides ()
  • Structure: Incorporates a sulfonylimino group and a cyclohexadiene ring fused to the benzamide. The target compound lacks this fused ring system but shares the sulfonamide-benzamide backbone.
  • The target compound’s cyclohexenyl group may enhance lipid membrane permeability, a trade-off between bioavailability and solubility .

Benzamide Derivatives Targeting Sigma Receptors ()

Radioiodinated benzamides like N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide ([125I]PIMBA) exhibit high affinity for sigma receptors (Kd = 5.80 nM for sigma-1 in DU-145 prostate cancer cells). Key comparisons:

  • Structural Differences : [125I]PIMBA includes a piperidinyl ethyl group and iodinated methoxybenzamide, whereas the target compound substitutes these with a cyclohexenyl ethyl-sulfamoyl chain.
  • However, the absence of radioiodination limits its diagnostic utility . Therapeutic Potential: Nonradioactive PIMBA inhibits prostate cancer cell colony formation (IC50 ~10–50 nM). The target compound’s cyclohexenyl group could modulate cytotoxicity or selectivity, though experimental validation is required .

Thiazolyl/Isoxazolyl-Modified Benzamides ()

Compounds like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide are designed for cancer and viral infections. Key distinctions:

  • Substituent Effects : Thiazolyl/isoxazolyl groups enhance metabolic stability and target engagement (e.g., kinase inhibition). The target compound’s cyclohexenyl-sulfamoyl chain may prioritize sigma receptor binding over kinase activity .
  • Pharmacokinetics: Thiazolyl derivatives show rapid blood clearance and tumor uptake in xenograft models. The target compound’s lipophilic cyclohexenyl group may prolong circulation time, necessitating formulation optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.